molecular formula C19H21BrClNO2 B1668789 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide CAS No. 74115-01-8

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1668789
CAS No.: 74115-01-8
M. Wt: 410.7 g/mol
InChI Key: WLXGFAVTAAQOFH-UHFFFAOYSA-N
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Description

SKF 82958 hydrobromide is a synthetic organic compound known for its role as a dopamine D1 receptor full agonist. It is used primarily in scientific research to study the effects of dopamine receptor activation. The compound is selective for D1 receptors over D2 receptors and has been shown to induce dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes .

Mechanism of Action

Target of Action

Chloro-APB hydrobromide, also known as SKF-82958, is a full agonist of the dopamine D1 receptor . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter dopamine .

Mode of Action

As a full agonist, SKF-82958 binds to the dopamine D1 receptor and fully activates it, even in the absence of dopamine . This activation triggers a series of intracellular events, including the stimulation of adenylate cyclase activity . Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger involved in many biological responses .

Biochemical Pathways

The activation of the dopamine D1 receptor by SKF-82958 leads to an increase in cAMP levels . This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity . These changes can affect numerous biochemical pathways and have downstream effects on neuronal activity, gene expression, and other cellular processes .

Result of Action

The activation of the dopamine D1 receptor by SKF-82958 has been shown to have several effects. For instance, it can reduce the time required to emerge from propofol-induced anesthesia . It can also prevent and reverse fentanyl-induced respiratory depression, without impairing opioid analgesia . Furthermore, SKF-82958 has been found to have a cytoprotective effect in cardiomyocytes exposed to oxidative stress .

Action Environment

The action, efficacy, and stability of SKF-82958 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its binding to the dopamine D1 receptor and its subsequent actions . Additionally, factors such as pH and temperature can impact the stability of SKF-82958 . .

Preparation Methods

The synthesis of SKF 82958 hydrobromide involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SKF 82958 hydrobromide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted benzazepines .

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antihypertensive Effects : The compound has been studied for its potential use in treating hypertension. Its mechanism involves the modulation of vascular tone and reduction of blood pressure through various pathways .
  • Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and promote neuronal survival .
  • Antidiabetic Activity : Some derivatives of this compound have shown promise in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antihypertensive Activity

A clinical trial investigated the antihypertensive effects of a related compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study concluded that compounds similar to 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine could be effective antihypertensive agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role in neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

SKF 82958 hydrobromide is unique among dopamine receptor agonists due to its high selectivity for D1 receptors. Similar compounds include:

These compounds share structural similarities with SKF 82958 hydrobromide but differ in their binding affinities, selectivity, and pharmacological effects.

Biological Activity

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class and features a complex structure that contributes to its biological properties. Its molecular formula is C19_{19}H20_{20}BrClN2_2O2_2, and it has a molecular weight of approximately 399.73 g/mol. The presence of the chloro and phenyl groups is significant for its interaction with biological targets.

Research indicates that compounds within the benzazepine class often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The specific mechanisms for 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol include:

  • Inhibition of Norepinephrine N-Methyltransferase : Similar compounds have shown inhibitory effects on norepinephrine N-methyltransferase, which plays a role in catecholamine metabolism .
  • Adrenergic Receptor Modulation : The compound may act as an antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Benzazepines have been investigated for their potential antidepressant properties. In animal models, compounds exhibiting similar structures demonstrated significant reductions in depressive-like behaviors .

Antinociceptive Activity

Studies have indicated that related benzazepines possess antinociceptive properties, suggesting potential applications in pain management .

Cardiac Effects

Research involving rat models has shown that certain benzazepines can affect muscle contraction in thoracic aorta tissues, indicating cardiovascular implications .

Data Tables

Activity Effect Reference
AntidepressantReduces depressive-like behavior
AntinociceptivePain relief observed in models
Cardiovascular ModulationAffects muscle contraction

Case Studies

  • Study on Antidepressant Effects : A comparative study highlighted the efficacy of benzazepines in reducing symptoms of depression in animal models compared to traditional SSRIs .
  • Antinociceptive Research : In a controlled experiment, the administration of related compounds resulted in significant pain reduction in induced pain models, supporting its therapeutic potential for pain management .
  • Cardiovascular Impact Analysis : Experiments conducted on rat thoracic aorta revealed that certain derivatives can modulate adrenergic receptor activity, leading to altered vascular responses .

Properties

IUPAC Name

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGFAVTAAQOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017951
Record name (+/-)-Chloro-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-01-8
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Chloro-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (0.0095 mole) of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, 5.5 g (0.04 mole) of potassium carbonate and 1.15 g (0.0095 mole) of allyl bromide in 80 ml of dry dimethylformamide was refluxed for 45 minutes, filtered and the filtrate evaporated to dryness. The residue was dissolved in ethyl acetate, washed with water and dried and concentrated to the light yellow oil (2.46 g, 78%). T.l.c. (10% methanol in chloroform) showed no starting material. The crude benzazepine was dissolved in 50 ml of dry methylene chloride and treated dropwise at -15° to -10° with 4.5 g (0.018 mole) of boron tribromide in 25 ml of dry methylene chloride. After being stirred at 0° for 2 hours, then at room temperature for one hour, the reaction was recooled, treated with excess methanol and evaporated to a tan solid. The crude product was dissolved in a little 2-propanol, diluted with ether and chilled to give 1.25 g (52%) of white 3-allyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide; m.p. 200°-201°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
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9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 3
Reactant of Route 3
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 4
Reactant of Route 4
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 5
Reactant of Route 5
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 6
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

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